[(2-Chlorobenzyl)thio]acetic acid physical and chemical properties
[(2-Chlorobenzyl)thio]acetic acid physical and chemical properties
#[(2-Chlorobenzyl)thio]acetic Acid: Comprehensive Physicochemical Profiling and Synthesis Methodologies
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: [(2-Chlorobenzyl)thio]acetic acid (CAS: 66516-65-2)
Executive Summary & Structural Significance
[(2-Chlorobenzyl)thio]acetic acid is a bifunctional organic building block characterized by a thioether linkage and a terminal carboxylic acid moiety. In modern drug discovery and medicinal chemistry, this compound serves as a highly versatile intermediate. The presence of the ortho-chloro-substituted aromatic ring provides distinct steric and electronic properties (halogen bonding potential, lipophilicity enhancement), while the thioacetic acid tail offers an ideal handle for amide coupling, esterification, or further oxidation to sulfoxides and sulfones.
Understanding the precise physicochemical boundaries and synthetic causality of this compound is critical for researchers integrating it into larger active pharmaceutical ingredients (APIs) or target-specific ligands.
Physicochemical Properties & Data Synthesis
The physical and chemical parameters of [(2-Chlorobenzyl)thio]acetic acid dictate its behavior in both synthetic environments and biological assays. The data synthesized below is aggregated from standard computational models and chemical databases [1, 2, 3].
Quantitative Data Summary
| Property | Value / Description | Scientific Implication |
| Molecular Formula | C₉H₉ClO₂S | Defines stoichiometry for downstream coupling. |
| Molecular Weight | 216.68 g/mol | Low MW allows for significant structural elaboration without violating Lipinski's Rule of 5. |
| CAS Registry Number | 66516-65-2 | Unique identifier for procurement and regulatory tracking. |
| LogP (Octanol/Water) | ~2.75 | Indicates moderate lipophilicity, favorable for membrane permeability if the acid is masked (e.g., as an ester or amide). |
| Topological Polar Surface Area (TPSA) | 62.6 Ų | Optimal for oral bioavailability; driven by the carboxylate and thioether groups. |
| Hydrogen Bond Donors | 1 | Attributed to the terminal carboxylic acid (-OH). |
| Hydrogen Bond Acceptors | 3 | Attributed to the two carboxylate oxygens and the thioether sulfur. |
| Rotatable Bonds | 4 | Provides conformational flexibility, allowing the aromatic ring to optimize binding within target protein pockets. |
| Predicted pKa | ~3.5 – 3.8 | The proximity of the electron-withdrawing sulfur atom slightly increases the acidity compared to standard aliphatic carboxylic acids. |
Synthetic Methodology & Causality
To ensure high yield and purity, the synthesis of [(2-Chlorobenzyl)thio]acetic acid relies on a highly controlled Bimolecular Nucleophilic Substitution ( SN2 ). The protocol below is designed as a self-validating system , ensuring that each step provides measurable feedback to the application scientist.
Step-by-Step Protocol: SN2 Thioetherification
Rationale & Causality: Thioglycolic acid (mercaptoacetic acid) possesses two acidic protons: the carboxylic acid (pKa ~3.6) and the thiol (pKa ~10.5). To generate the highly nucleophilic thiolate anion required for the SN2 reaction, both protons must be abstracted. Therefore, ≥2.0 equivalents of a strong base (e.g., NaOH) are strictly necessary. The thiolate then attacks the benzylic carbon of 2-chlorobenzyl chloride. The benzylic position is highly activated for SN2 due to the stabilization of the transition state by the adjacent aromatic ring.
Step 1: Preparation of the Thiolate Nucleophile
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Dissolve NaOH (2.2 equivalents) in a degassed mixture of Ethanol/Water (1:1 v/v) under an inert Nitrogen atmosphere to prevent oxidative disulfide formation.
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Slowly add thioglycolic acid (1.05 equivalents) at 0°C.
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Self-Validation: The solution should remain clear. An exotherm will be observed, confirming the acid-base neutralization.
Step 2: Nucleophilic Substitution
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Add 2-chlorobenzyl chloride (1.0 equivalent) dropwise to the reaction mixture.
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Heat the reaction to 60°C and stir for 4 hours.
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Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active 2-chlorobenzyl chloride spot ( Rf≈0.8 ) and the appearance of a baseline spot (the sodium salt of the product) confirms reaction completion.
Step 3: Aqueous Workup and Precipitation
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Cool the mixture to room temperature and evaporate the ethanol under reduced pressure.
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Dilute the remaining aqueous phase with distilled water and wash with Ethyl Acetate ( 3×20 mL).
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Causality: The target product remains in the aqueous phase as a highly soluble sodium carboxylate salt. The EtOAc wash removes unreacted 2-chlorobenzyl chloride and any neutral organic byproducts (e.g., dibenzyl sulfide derivatives).
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Acidify the aqueous layer with 2M HCl dropwise until the pH reaches ~2.0.
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Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the target compound to precipitate.
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Filter the white/off-white precipitate, wash with cold water, and dry under vacuum.
Workflow Visualization
Figure 1: Logical workflow for the SN2 synthesis and isolation of[(2-Chlorobenzyl)thio]acetic acid.
Analytical Validation & Quality Control
Before deploying[(2-Chlorobenzyl)thio]acetic acid in downstream drug discovery applications (such as solid-phase peptide synthesis or API coupling), rigorous analytical validation is mandatory to ensure structural integrity and purity.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Method: Electrospray Ionization (ESI) in negative mode.
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Validation: The compound readily loses a proton from the carboxylic acid. The presence of the [M−H]− ion at m/z≈215 (with a characteristic m/z≈217 isotope peak at ~33% intensity due to the 37Cl isotope) confirms the mass and isotopic signature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Method: 1H NMR in DMSO- d6 .
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Validation: Look for the diagnostic singlet of the benzylic protons (-CH₂-S-) around δ 3.8–4.0 ppm, and the singlet of the α -carbonyl protons (-S-CH₂-CO-) around δ 3.2–3.4 ppm. The aromatic region ( δ 7.2–7.5 ppm) must integrate to exactly 4 protons.
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High-Performance Liquid Chromatography (HPLC):
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Method: Reverse-phase (C18 column), gradient elution (Water/Acetonitrile with 0.1% TFA).
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Validation: A single sharp peak at the expected retention time guarantees ≥98% purity, validating the efficacy of the EtOAc wash during workup.
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Figure 2: Multi-modal analytical validation protocol for batch release.
Downstream Applications in Drug Discovery
Once validated,[(2-Chlorobenzyl)thio]acetic acid is primarily utilized in two major synthetic pathways:
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Amide Bond Formation: The terminal carboxylic acid is activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to react with primary or secondary amines. This is a common strategy in generating libraries of potential enzyme inhibitors, where the 2-chlorobenzyl group occupies a specific hydrophobic pocket in the target protein.
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Oxidation to Sulfoxides/Sulfones: The thioether linkage can be selectively oxidized using varying equivalents of m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide. This transformation drastically alters the geometry and polarity of the molecule, allowing researchers to fine-tune the hydrogen bonding capabilities and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
References
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ChemChart. "[(2-chlorobenzyl)thio]acetic acid (66516-65-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents." ChemChart. Available at:[Link]
